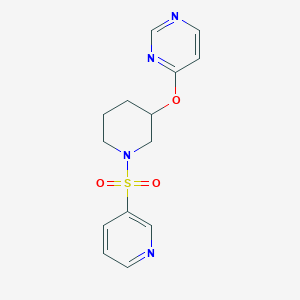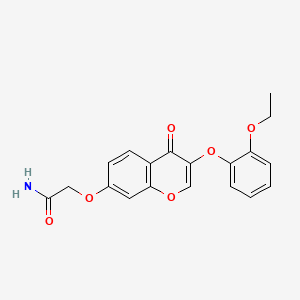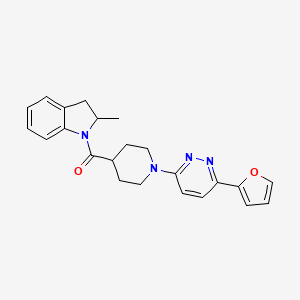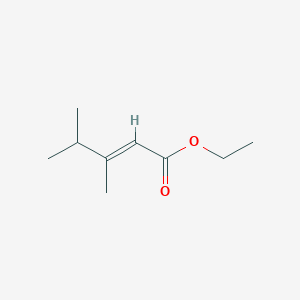
4-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a subject of interest due to their potential pharmacological properties. In one study, a novel compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA), was synthesized through the condensation of pyridine-4-carboxaldehyde and sulfadiazine. The synthesis process was characterized using various spectroscopic methods, including FTIR, 1HNMR, and UV-Visible spectroscopy. Theoretical methods such as Density Functional Theory (DFT) were employed to compare the experimental results, providing a comprehensive understanding of the compound's structure .
Molecular Structure Analysis
The molecular structure of PY4DA was investigated using computational methods. DFT calculations were performed to predict the FTIR spectra, and the 1HNMR spectra were calculated using the standard GIAO method with DMSO as the solvent. Additionally, the UV-Vis spectrum was calculated using Time-Dependent Density Functional Theory (TD-DFT) with B3LYP/6311++G(d,p) basic set level, again using DMSO as the solvent. These computational studies are crucial for understanding the electronic structure and potential reactivity of the compound .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be diverse, as seen in the study of 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, which reacts with alkylamides in liquid ammonia in the presence of an oxidizing agent to give 7-amino derivatives. Interestingly, the interaction with methylamine results in a mixture of isomeric alkylaminated products. The subsequent hydrolysis of the 7-piperidino derivatives yields 4-methylamino-2-piperidinopyrimidine with quantitative yield, demonstrating the regioselective amination of condensed pyrimidines in position 2 .
Physical and Chemical Properties Analysis
The physical properties of PY4DA were predicted using the Swiss ADME online tool, which provides insights into the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound. This information is vital for assessing the potential of PY4DA as a drug candidate. The antimicrobial activity of the compound was also studied using the disk well diffusion method at various concentrations, indicating its potential therapeutic applications .
科学的研究の応用
Quantum Chemical and Molecular Dynamics Studies
A study by Kaya et al. (2016) utilized quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties of three piperidine derivatives on iron. These derivatives, structurally related to "4-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine," demonstrated significant potential in materials science for protecting metals against corrosion, with their effectiveness confirmed through both theoretical and experimental approaches (Kaya et al., 2016).
Molecular Structure Analysis
Orozco et al. (2009) detailed the molecular structure of a salt-type adduct formed between a pyrimidine derivative and piperidine, showcasing the intricate hydrogen bonding and structural complexity of these compounds. This research provides insights into the molecular interactions and structural characteristics of pyrimidine and piperidine-based compounds, contributing to the field of crystallography and molecular design (Orozco et al., 2009).
Pharmacological Applications
Another study focused on the development of piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists for the inhibition of platelet aggregation, highlighting the therapeutic potential of pyrimidine derivatives in cardiovascular diseases. Modifications at the piperidine ring led to compounds with desirable pharmacokinetic properties, indicating the versatility of these compounds in drug development (Parlow et al., 2009).
Synthesis and Chemical Properties
Vijayakumar et al. (2014) reported the efficient synthesis of novel diarylpyridopyrimidines, showcasing the chemical versatility of pyrimidine compounds. This work underlines the importance of pyrimidine derivatives in organic synthesis and the development of new chemical entities (Vijayakumar et al., 2014).
特性
IUPAC Name |
4-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c19-22(20,13-4-1-6-15-9-13)18-8-2-3-12(10-18)21-14-5-7-16-11-17-14/h1,4-7,9,11-12H,2-3,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMCRQUEIVNLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B3012907.png)
![4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane](/img/structure/B3012908.png)
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B3012909.png)


![2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B3012914.png)
![(8-Acetyloxy-5,9-dihydroxy-5,8a-dimethyl-3-methylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-4-yl) 2-methylprop-2-enoate](/img/structure/B3012917.png)
![N-(2-(trifluoromethyl)phenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B3012918.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B3012922.png)

![3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B3012924.png)

